![molecular formula C21H22ClN3O2S B2977982 N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 309940-35-0](/img/no-structure.png)
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Description
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been studied for their potential as anticancer agents. They can inhibit various cancer cell lines and are involved in different mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, making them candidates for treating bacterial and fungal infections .
Anticonvulsant Activity
Quinazolines have been explored for their anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives make them interesting for research into treatments for chronic inflammatory diseases .
Cardiovascular Applications
Some quinazolines show hypotensive and antiplatelet activities, suggesting potential use in cardiovascular disease management .
Antiviral Activity
Research has indicated that certain quinazolines may have anti-HIV properties, offering a possible avenue for antiviral drug development .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-chlorobenzylamine with 2-cyano-3-pentanone to form 2-(2-chlorobenzylidene)-3-oxopentanenitrile, which is then reacted with thiourea to form 2-(2-chlorobenzylidene)-3-oxopentanethioamide. This compound is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-cyano-3-pentanone", "thiourea", "2-aminobenzoic acid" ], "Reaction": [ "2-chlorobenzylamine is reacted with 2-cyano-3-pentanone in the presence of a base to form 2-(2-chlorobenzylidene)-3-oxopentanenitrile.", "2-(2-chlorobenzylidene)-3-oxopentanenitrile is then reacted with thiourea in the presence of a base to form 2-(2-chlorobenzylidene)-3-oxopentanethioamide.", "Finally, 2-(2-chlorobenzylidene)-3-oxopentanethioamide is reacted with 2-aminobenzoic acid in the presence of a base to form N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
309940-35-0 |
Product Name |
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C21H22ClN3O2S |
Molecular Weight |
415.94 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
HLCMUPQFCPJNMV-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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